![molecular formula C9H11BrN2O B13471498 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine](/img/structure/B13471498.png)
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine is a heterocyclic compound that contains both bromine and nitrogen atoms within its structure
准备方法
The synthesis of 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine typically involves multi-step organic reactions. One common method includes the bromination of a precursor pyridine derivative followed by cyclization to form the oxepine ring. The reaction conditions often require the use of strong acids or bases and elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to increase yield and purity.
化学反应分析
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols. Common reagents for these reactions include sodium hydride or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyridine derivatives.
科学研究应用
4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It may be used in the production of advanced materials with specific electronic or optical properties.
作用机制
The mechanism by which 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the nitrogen-containing ring structure allow it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule.
相似化合物的比较
Similar compounds to 4-bromo-5H,7H,8H,9H-oxepino[4,3-c]pyridin-9-amine include other brominated heterocycles and pyridine derivatives. For example:
- 2-bromo-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3,4-dicarbonitrile
- 2-bromo-1H,4H,5H,6H,8H,9H-oxepino[4,5-d]pyrimidin-4-one
These compounds share structural similarities but differ in the arrangement of their rings and functional groups, which can lead to differences in their chemical reactivity and applications
属性
分子式 |
C9H11BrN2O |
|---|---|
分子量 |
243.10 g/mol |
IUPAC 名称 |
4-bromo-5,7,8,9-tetrahydrooxepino[4,3-c]pyridin-9-amine |
InChI |
InChI=1S/C9H11BrN2O/c10-8-4-12-3-6-7(8)5-13-2-1-9(6)11/h3-4,9H,1-2,5,11H2 |
InChI 键 |
FNFTYOUUUMVNAZ-UHFFFAOYSA-N |
规范 SMILES |
C1COCC2=C(C=NC=C2C1N)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


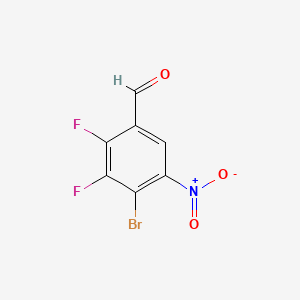
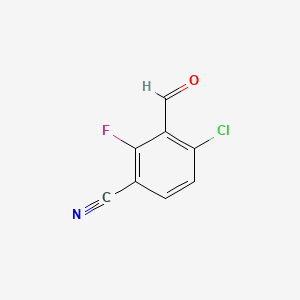
![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
![3-Methoxy-4-({6-methylimidazo[2,1-b][1,3,4]thiadiazol-2-yl}oxy)benzonitrile](/img/structure/B13471441.png)
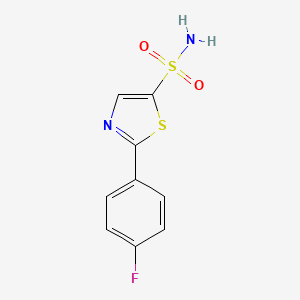
![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
![4-Chloropyrido[3,2-d]pyrimidine-6-carbonitrile](/img/structure/B13471450.png)

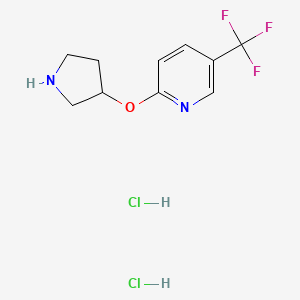
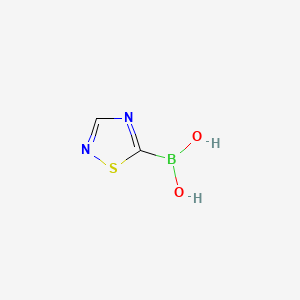

![3-{3-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl}propanoic acid hydrochloride](/img/structure/B13471481.png)
